molecular formula C10H14N2O2S B3290743 Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate CAS No. 867066-23-7

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B3290743
CAS No.: 867066-23-7
M. Wt: 226.30
InChI Key: XDTCATPYBPKQLD-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a piperidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the thiazole and piperidine rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as methanesulfonic acid

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The piperidine ring can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of secondary amines

    Substitution: Formation of various esters or amides

Scientific Research Applications

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:

    Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

    Methyl 2-(piperidin-4-yl)-1,3-imidazole-5-carboxylate: Contains an imidazole ring, offering different electronic properties.

    Methyl 2-(piperidin-4-yl)-1,3-pyrazole-5-carboxylate: Features a pyrazole ring, which can influence its biological activity.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTCATPYBPKQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate

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